2-Methoxyphenol-3,4,5,6-d4,OD
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenol-3,4,5,6-d4,OD typically involves the deuteration of 2-methoxyphenol. This process can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Utilizing deuterated reagents such as deuterated methanol (CD3OD) in the presence of a base to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the catalytic or chemical exchange processes. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound. The process typically includes:
Reaction Optimization: Adjusting temperature, pressure, and catalyst concentration to maximize deuterium incorporation.
Purification: Using techniques such as distillation or chromatography to isolate the pure deuterated product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenol-3,4,5,6-d4,OD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated quinones.
Reduction: Reduction reactions can convert it back to its corresponding deuterated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Deuterated quinones.
Reduction: Deuterated alcohols.
Substitution: Various deuterated aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-Methoxyphenol-3,4,5,6-d4,OD is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyphenol-3,4,5,6-d4,OD involves its interaction with molecular targets through its deuterated isotopes. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to track the compound’s behavior and interactions in different environments. This isotopic labeling helps in understanding the molecular pathways and targets involved in its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: The non-deuterated form of the compound.
2-Methoxyphenol-3,4,5,6-d4: Another deuterated variant without the OD group.
Guaiacol: A naturally occurring compound with similar structure but without deuterium labeling.
Uniqueness
2-Methoxyphenol-3,4,5,6-d4,OD is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in research applications where isotopic labeling is essential .
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
129.17 g/mol |
IUPAC Name |
1,2,3,4-tetradeuterio-5-deuteriooxy-6-methoxybenzene |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D/hD |
InChI Key |
LHGVFZTZFXWLCP-MDXQMYCFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])OC)[2H])[2H] |
Canonical SMILES |
COC1=CC=CC=C1O |
Origin of Product |
United States |
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